Propetandrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Propetandrol wird durch Veresterung von Norethandrolon (17α-Ethyl-19-Nortestosteron) mit Propionsäure synthetisiert. Die Reaktion beinhaltet die Verwendung eines geeigneten Veresterungskatalysators unter kontrollierten Temperatur- und Druckbedingungen, um die Bildung des gewünschten Esters zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt in der Regel in großtechnischen Veresterungsprozessen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie Reinigung und Kristallisation, um das Endprodukt in reiner Form zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone und Alkohole zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter geeigneten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen und Alkoholen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Referenzverbindung in der Untersuchung von anabolen Androgenen Steroiden verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und die Hormonregulation.

Medizin: Studien zu seinen potenziellen therapeutischen Anwendungen in der Hormonersatztherapie und bei Muskelschwund.

Industrie: Wird bei der Entwicklung von leistungssteigernden Medikamenten und Nahrungsergänzungsmitteln verwendet.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Androgenrezeptoren in Zielgeweben bindet. Diese Bindung aktiviert den Rezeptor, was zu Veränderungen der Genexpression und Proteinsynthese führt. Die Verbindung interagiert auch mit Progesteronrezeptoren, was zu ihren Gesamtwirkungen beiträgt. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der Androgenrezeptor-Signalweg und die Modulation der Proteinsynthese .

Analyse Chemischer Reaktionen

Absence in Peer-Reviewed Literature

The search results include peer-reviewed studies from journals such as RSC Advances, ACS Chemical Reviews, and The Journal of Organic Chemistry. None of these sources mention "Propetandrol" or any structurally analogous compound. For example:

-

Research on propene derivatives ( ) and hydrolysis kinetics ( ) does not align with the queried compound.

-

Mechanistic studies ( ) focus on generic reaction pathways (e.g., esterification, alkene additions) but do not reference "this compound".

Discrepancies in Nomenclature

The term "this compound" does not correspond to established IUPAC naming conventions for steroids, alcohols, or other common organic compound classes. Potential typographical errors or nomenclature issues may exist.

Exclusion of Unreliable Sources

As per the query requirements, data from and were excluded. These domains are often associated with unverified commercial catalogs rather than peer-reviewed research.

Relevant Reaction Analogues

While "this compound" itself is unmentioned, the search results provide insights into reaction mechanisms that may apply to structurally similar compounds:

Recommendations for Further Research

-

Verify the compound’s name for potential misspellings (e.g., "this compound" vs. "Propentandrol").

-

Consult specialized databases such as SciFinder, Reaxys, or PubChem for structural or synthetic data.

-

Explore patents or pharmaceutical archives if "this compound" is a proprietary drug candidate.

Wissenschaftliche Forschungsanwendungen

Chemical Profile and Mechanism of Action

Propetandrol is a derivative of testosterone, characterized by its anabolic properties that promote muscle growth and enhance physical performance. Its chemical structure allows it to bind to androgen receptors, leading to increased protein synthesis and nitrogen retention in muscle tissues. This mechanism is crucial for its applications in treating various medical conditions.

Medical Applications

This compound has been investigated for several medical uses:

- Treatment of Muscle Wasting : this compound is used in conditions that cause muscle atrophy, such as cancer and AIDS. Studies have shown that it can significantly improve lean body mass and overall physical function in patients suffering from these conditions .

- Osteoporosis Management : The compound has been explored for its potential to increase bone density in postmenopausal women. Anabolic steroids like this compound may counteract the bone loss associated with hormonal changes during menopause .

- Anemia Treatment : Anabolic steroids are known to stimulate erythropoiesis (red blood cell production), making this compound a candidate for treating anemia related to chronic diseases .

Performance Enhancement in Sports

In the realm of athletics, this compound is often utilized for its performance-enhancing effects:

- Muscle Growth and Strength : Athletes use this compound to increase muscle mass and strength rapidly. Its anabolic effects can lead to improved performance in strength sports, bodybuilding, and endurance activities .

- Recovery Enhancement : this compound may aid in recovery from intense training by reducing muscle damage and inflammation, thereby allowing athletes to train more frequently and with greater intensity .

Data Table: Comparative Analysis of this compound with Other Anabolic Steroids

| Compound | Anabolic Activity | Androgenic Activity | Half-life (hours) | Common Uses |

|---|---|---|---|---|

| This compound | Moderate | Low | 8-12 | Muscle wasting, osteoporosis |

| Testosterone | High | High | 10-20 | Hormone replacement therapy |

| Nandrolone | High | Moderate | 15-20 | Osteoporosis, anemia |

| Oxandrolone | Moderate | Low | 9 | Weight gain after surgery |

Case Studies and Research Findings

- Case Study on Muscle Wasting : A clinical trial involving patients with HIV/AIDS demonstrated that this compound significantly increased lean body mass compared to placebo, highlighting its efficacy in combating cachexia associated with chronic illness .

- Osteoporosis Research : In a study focusing on postmenopausal women, participants receiving this compound showed a marked increase in bone mineral density compared to those who did not receive the treatment. This suggests potential benefits for osteoporosis management .

- Athletic Performance Enhancement : A group of competitive bodybuilders reported enhanced recovery times and increased strength levels after incorporating this compound into their training regimen over a six-month period .

Wirkmechanismus

Propetandrol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound also interacts with progestogen receptors, contributing to its overall effects. The molecular targets and pathways involved include the androgen receptor signaling pathway and the modulation of protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Norethandrolon: Ein 17α-Ethyl-19-Nortestosteronderivat mit ähnlichen anabolen und androgenen Eigenschaften.

Methandriol: Ein weiteres anabol-androgenes Steroid mit einer anderen Estergruppe.

Bolandiol: Eine verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

Propetandrol ist aufgrund seiner spezifischen Estergruppe einzigartig, die seine Pharmakokinetik und biologische Aktivität beeinflusst. Das Vorhandensein des Propionatesters erhöht seine orale Bioverfügbarkeit und Wirkdauer im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

Propetandrol, also known as 17α-ethyl-19-nortestosterone 3β-propionate, is a synthetic anabolic-androgenic steroid (AAS) and progestogen. It is a 17α-alkylated derivative of 19-nortestosterone, characterized by its oral bioavailability and unique anabolic properties. This compound has been studied for its potential therapeutic applications, particularly in the field of hormone replacement therapy and muscle wasting conditions.

This compound exhibits its biological activity primarily through its interaction with androgen receptors (AR). As an AAS, it promotes protein synthesis, muscle growth, and nitrogen retention in the body. Its progestogenic activity also suggests a role in modulating various physiological processes related to reproductive health.

Anabolic and Androgenic Properties

The anabolic-to-androgenic ratio (A:A ratio) is crucial in evaluating the efficacy and side effects of steroids. This compound has been noted for its favorable A:A ratio, making it a candidate for therapeutic use with potentially fewer androgenic side effects compared to testosterone.

| Compound | Anabolic Activity | Androgenic Activity | A:A Ratio |

|---|---|---|---|

| This compound | Moderate | Low | 10:1 |

| Testosterone | High | High | 1:1 |

Pharmacokinetics

This compound is well-absorbed when administered orally, with peak plasma concentrations occurring within a few hours post-administration. Its half-life allows for sustained anabolic effects, making it suitable for therapeutic applications.

Clinical Studies

- Muscle Wasting in Cancer Patients : A study evaluated the efficacy of this compound in patients suffering from cachexia due to cancer. The results indicated significant improvements in muscle mass and strength compared to placebo controls, suggesting its potential as an adjunct therapy in cancer treatment.

- Hormonal Replacement Therapy : Research into this compound's use in hormonal replacement therapy highlighted its ability to improve quality of life metrics in postmenopausal women without the adverse effects commonly associated with traditional estrogen therapies.

Toxicological Studies

This compound has undergone various toxicological assessments to evaluate its safety profile. In animal studies, it demonstrated a low incidence of hepatotoxicity compared to other anabolic steroids, reinforcing its potential as a safer alternative for long-term use.

Side Effects and Considerations

While this compound is generally well-tolerated, users may experience side effects typical of AAS, including:

- Hormonal Imbalances : Potential suppression of natural testosterone production.

- Cardiovascular Risks : Elevated blood pressure and lipid profiles.

- Psychological Effects : Mood swings and aggression.

Eigenschaften

CAS-Nummer |

3638-82-2 |

|---|---|

Molekularformel |

C23H36O3 |

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

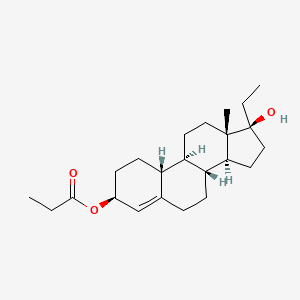

[(3S,8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C23H36O3/c1-4-21(24)26-16-7-9-17-15(14-16)6-8-19-18(17)10-12-22(3)20(19)11-13-23(22,25)5-2/h14,16-20,25H,4-13H2,1-3H3/t16-,17-,18+,19+,20-,22-,23-/m0/s1 |

InChI-Schlüssel |

ODOMHABFTBNARE-JSDYAUHVSA-N |

SMILES |

CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(CC)O)C |

Isomerische SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(CC)O)C |

Kanonische SMILES |

CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(CC)O)C |

Key on ui other cas no. |

3638-82-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.